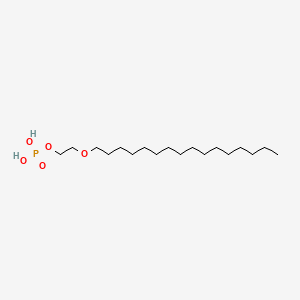
2-Hexadecoxyethyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecoxyethyl dihydrogen phosphate is a nonionic surfactant produced by the ethoxylation of cetyl alcohol. It is commonly used as a solubilizer and emulsifying agent in various industries, including cosmetics, pharmaceuticals, and food. The compound is known for its ability to form stable emulsions and enhance the solubility of hydrophobic substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexadecoxyethyl dihydrogen phosphate is synthesized through the ethoxylation of cetyl alcohol. The process involves the reaction of cetyl alcohol with ethylene oxide under alkaline conditions. The degree of ethoxylation can be controlled to produce different grades of the compound, with varying numbers of ethylene oxide units .
Industrial Production Methods
In industrial settings, the production of polyethylene glycol hexadecyl ether phosphate involves large-scale ethoxylation reactors. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified and formulated into various commercial products .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecoxyethyl dihydrogen phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of polyethylene glycol hexadecyl ether phosphate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of polyethylene glycol hexadecyl ether phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .
Aplicaciones Científicas De Investigación
2-Hexadecoxyethyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell culture and molecular biology experiments to permeabilize cell membranes and facilitate the uptake of substances.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and food additives to stabilize emulsions and enhance product performance
Mecanismo De Acción
The mechanism of action of polyethylene glycol hexadecyl ether phosphate involves its ability to interact with both hydrophobic and hydrophilic substances. The compound forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of poorly soluble drugs .
Comparación Con Compuestos Similares
2-Hexadecoxyethyl dihydrogen phosphate can be compared with other similar compounds, such as:
Polyethylene glycol cetyl ether: Another nonionic surfactant with similar properties but different degrees of ethoxylation.
Polyoxyethylene cetyl ether: A related compound with varying numbers of ethylene oxide units.
Cetomacrogol 1000: A commercial name for polyethylene glycol cetyl ether with specific ethoxylation levels.
The uniqueness of polyethylene glycol hexadecyl ether phosphate lies in its specific ethoxylation degree, which provides optimal solubilizing and emulsifying properties for various applications.
Propiedades
Número CAS |
50643-20-4 |
|---|---|
Fórmula molecular |
C18H39O5P |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-hexadecoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23-24(19,20)21/h2-18H2,1H3,(H2,19,20,21) |
Clave InChI |
OLORIKAYHUAJHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCOP(=O)(O)O |
Key on ui other cas no. |
50643-20-4 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















